![molecular formula C12H15ClIN3O B2663093 3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol CAS No. 2306277-17-6](/img/structure/B2663093.png)

3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

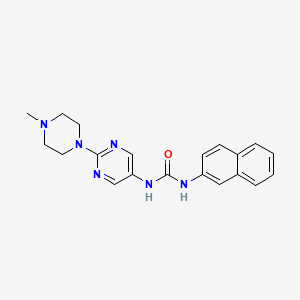

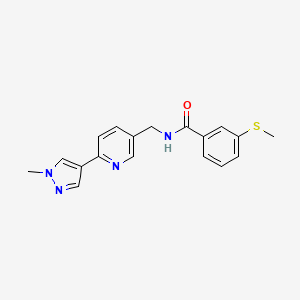

The compound “3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol” is a derivative of 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine . The molecular formula is C9H9ClIN3 . The average mass is 321.545 Da and the monoisotopic mass is 320.952972 Da .

Molecular Structure Analysis

The molecular structure of the base compound, 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, includes 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond . The compound has a density of 1.9±0.1 g/cm3 .Physical And Chemical Properties Analysis

The compound has a boiling point of 382.7±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.6±3.0 kJ/mol . The flash point is 185.3±26.5 °C . The index of refraction is 1.725 . The molar refractivity is 65.9±0.5 cm3 . The polar surface area is 31 Å2 . The polarizability is 26.1±0.5 10-24 cm3 . The surface tension is 50.7±7.0 dyne/cm . The molar volume is 165.8±7.0 cm3 .科学的研究の応用

Synthesis and Chemical Properties

Research on pyrrolo[2,3-d]pyrimidines has shown their versatility in organic synthesis, including their use as intermediates in the construction of complex molecules. For instance, the metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base allows for the subsequent conversion to various dipyridopyrimidinones, showcasing the utility of pyrrolo[2,3-d]pyrimidine derivatives in synthesizing compounds with potential biological activities (Bentabed-Ababsa et al., 2010). Additionally, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasizes the role of pyrrolo[2,3-d]pyrimidine scaffolds in medicinal chemistry (Rahmouni et al., 2016).

Biological Activities

Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their antimicrobial, antiviral, and antitumor properties. Compounds synthesized from these scaffolds have shown promising activities against various microbial and cancer cell lines. For example, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as novel classes of antimicrobial and antiviral agents, demonstrating significant activities against a range of pathogens (Hilmy et al., 2021). Furthermore, the antitumor activity of novel pyrrolo[2,3-d]pyrimidin-4-ones has been investigated, highlighting their potential as chemotherapeutic agents through mechanisms involving apoptosis (Atapour-Mashhad et al., 2011).

特性

IUPAC Name |

3-(4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClIN3O/c1-7(2)17-8(4-3-5-18)10(14)9-11(13)15-6-16-12(9)17/h6-7,18H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCICIRWYJQYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C2=C1N=CN=C2Cl)I)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClIN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663011.png)

![1-[(2-Fluorophenyl)methyl]-2-methylsulfonylbenzimidazole](/img/structure/B2663018.png)

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2663019.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2663022.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2663024.png)

![1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663025.png)

![N-[3-(2,2-Dimethylthiomorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2663026.png)

![8-(tert-butyl)-N-(2,6-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2663028.png)